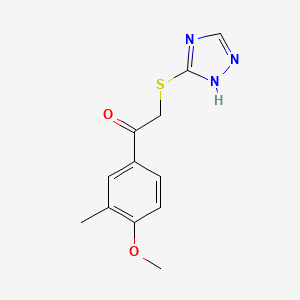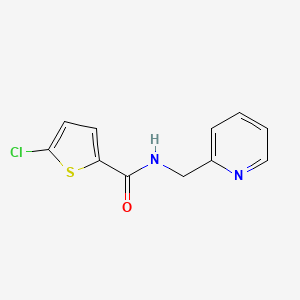
(3S*,4S*)-1-(4-isobutylbenzyl)-4-(4-morpholinyl)-3-pyrrolidinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of related compounds often involves Buchwald–Hartwig amination, a process used to generate new series of compounds through amination reactions. For instance, the successful synthesis of 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines via this method, starting from 2-(aryl/heteroaryl)-6-bromo-4-trifluoromethyl-quinolines and heteroarylamines, highlights the efficiency of such approaches in creating compounds with similar structural elements (Bonacorso et al., 2018).
Molecular Structure Analysis
The molecular structure of compounds similar to (3S*,4S*)-1-(4-isobutylbenzyl)-4-(4-morpholinyl)-3-pyrrolidinol can be elucidated using various spectroscopic techniques, such as NMR and FT-IR, as demonstrated in the synthesis and characterization of complex heterocyclic compounds (Islas-Jácome et al., 2023). These techniques provide detailed information about the compound's atomic and molecular structure, essential for understanding its chemical behavior.
Chemical Reactions and Properties
Compounds with similar functional groups engage in a variety of chemical reactions, offering insights into the reactivity and potential applications of (3S*,4S*)-1-(4-isobutylbenzyl)-4-(4-morpholinyl)-3-pyrrolidinol. For example, the pyrolysis of certain triazoles leading to pyrrole-fused derivatives illustrates the complex reactions these types of molecules can undergo, which can be pivotal in synthesizing biologically active compounds (Erba et al., 2001).
Physical Properties Analysis
The physical properties of a compound, including its solubility, melting point, and crystalline structure, can be significantly influenced by its molecular configuration. Research on similar compounds, such as studies on the crystal structures of Co(III) complexes, can offer parallels in understanding how the physical characteristics of (3S*,4S*)-1-(4-isobutylbenzyl)-4-(4-morpholinyl)-3-pyrrolidinol might be analyzed and interpreted (Amirnasr et al., 2001).
Chemical Properties Analysis
The chemical properties, including reactivity towards different reagents, stability under various conditions, and the ability to participate in specific chemical reactions, are crucial for understanding the applications and behavior of (3S*,4S*)-1-(4-isobutylbenzyl)-4-(4-morpholinyl)-3-pyrrolidinol. Insights can be gained from the reactivity of related compounds, such as the Lewis acid catalyzed reactions of arylvinylidenecyclopropanes, indicating how structural differences influence chemical reactivity and potential applications (Lu & Shi, 2007).
Eigenschaften
IUPAC Name |
(3S,4S)-1-[[4-(2-methylpropyl)phenyl]methyl]-4-morpholin-4-ylpyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O2/c1-15(2)11-16-3-5-17(6-4-16)12-20-13-18(19(22)14-20)21-7-9-23-10-8-21/h3-6,15,18-19,22H,7-14H2,1-2H3/t18-,19-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJCSTIJESXMPPU-OALUTQOASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)CN2CC(C(C2)O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC1=CC=C(C=C1)CN2C[C@@H]([C@H](C2)O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4S)-1-[[4-(2-methylpropyl)phenyl]methyl]-4-morpholin-4-ylpyrrolidin-3-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{2-[(1,1-dioxido-1-benzothien-3-yl)thio]ethyl}morpholine](/img/structure/B5636675.png)
![N-[(3R*,4S*)-1-acetyl-4-isopropyl-3-pyrrolidinyl]-3-(4-morpholinyl)benzamide](/img/structure/B5636676.png)

![2-methyl-5-[4-(3-piperidin-3-ylbenzoyl)piperazin-1-yl]pyridazin-3(2H)-one](/img/structure/B5636692.png)
![(4S)-1-{3-[(dimethylamino)methyl]benzoyl}-4-(methoxymethyl)-3,3-dimethyl-4-piperidinol](/img/structure/B5636694.png)
![3-[(4aR*,7aS*)-4-(cyclopentylacetyl)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]propanoic acid](/img/structure/B5636698.png)
![(4S)-4-isopropyl-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1,3-oxazolidin-2-one](/img/structure/B5636706.png)
![1-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]-3-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5636715.png)
![2-methyl-N-[3-methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)butyl]-1-benzofuran-5-carboxamide](/img/structure/B5636727.png)



![11-[(2-furylmethyl)amino]-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5636771.png)
